molecular formula C12H12N2O3S B2424405 N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 2097909-49-2

N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No. B2424405
CAS RN: 2097909-49-2
M. Wt: 264.3
InChI Key: GMEGSVWJHMCJAO-UHFFFAOYSA-N
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Description

“N’-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide” is a complex organic compound that contains two heterocyclic rings, furan and thiophene, attached to an ethyl chain which is further connected to an ethanediamide group .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, compounds with similar structures are often synthesized through condensation reactions or through the reaction of appropriate amines with acyl chlorides .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of two different heterocyclic rings and an amide group. The furan and thiophene rings are five-membered rings with oxygen and sulfur atoms respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Generally, compounds with amide groups have higher boiling points due to the presence of intermolecular hydrogen bonding .

Scientific Research Applications

Photoinduced Direct Oxidative Annulation

The compound has been used in the photoinduced direct oxidative annulation of related structures, leading to the creation of highly functionalized polyheterocyclic compounds. This process is notable for not requiring transition metals or oxidants, making it an environmentally friendly method for synthesizing complex organic molecules (Zhang et al., 2017).

Synthesis of Geminally Activated Nitro Dienes

This compound has been involved in the synthesis of geminally activated nitro dienes. These syntheses are significant for the production of structurally complex and functionalized organic compounds, which have potential applications in various fields including pharmaceuticals and materials science (Baichurin et al., 2019).

Creation of Novel Pyridine and Naphthyridine Derivatives

The compound is used in the dimerization reactions to form pyridine and naphthyridine derivatives. These derivatives have potential applications in the development of new pharmaceuticals and advanced materials (Abdelrazek et al., 2010).

Ethynylation Reactions

It is utilized in ethynylation reactions to form acylethynylpyrroles. These reactions are important in the field of organic synthesis, particularly in the construction of heterocyclic compounds which are prevalent in numerous bioactive molecules (Sobenina et al., 2014).

Optical Properties in Materials Science

Research has focused on the optical properties of compounds containing furan and thiophene units, such as the one , for their applications in materials science, specifically in areas like photovoltaics and organic electronics (Lukes et al., 2003).

Chemoselective Protection in Organic Synthesis

This compound plays a role in the chemoselective protection of heteroaromatic aldehydes, demonstrating its utility in synthetic organic chemistry, particularly in the selective manipulation of functional groups in complex molecules (Carpenter & Chadwick, 1985).

Electrophilic Aromatic Reactivity

Research into the reactivity of related furan and thiophene structures, particularly in electrophilic aromatic substitutions, is crucial for understanding and designing reactions involving similar compounds in synthetic chemistry (Amin & Taylor, 1978).

Polymer Capacitance in Electronics

The compound's derivatives have been investigated for their use in polymer electronics, specifically in the enhancement of capacitance properties, indicating potential applications in the development of advanced electronic materials (Mo et al., 2015).

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c13-11(15)12(16)14-7-8(9-3-1-5-17-9)10-4-2-6-18-10/h1-6,8H,7H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEGSVWJHMCJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)N)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

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